(2,4-Dichloro-5-methoxyphenyl)methanol: Structural Analysis & Synthetic Utility
(2,4-Dichloro-5-methoxyphenyl)methanol: Structural Analysis & Synthetic Utility
This technical guide details the structural characteristics, synthesis, and pharmaceutical applications of (2,4-Dichloro-5-methoxyphenyl)methanol , a critical intermediate in the manufacture of tyrosine kinase inhibitors (TKIs), most notably Bosutinib .
Chemical Identity & Significance
(2,4-Dichloro-5-methoxyphenyl)methanol is a tetra-substituted benzyl alcohol derivative.[1] It serves as the immediate precursor to 2,4-dichloro-5-methoxybenzaldehyde , the key electrophile used to install the "tail" moiety of the Src/Abl kinase inhibitor Bosutinib (Bosulif®).
| Property | Data |
| Systematic Name | (2,4-Dichloro-5-methoxyphenyl)methanol |
| Molecular Formula | C₈H₈Cl₂O₂ |
| Molecular Weight | 207.05 g/mol |
| Key Functional Groups | Primary Alcohol (-CH₂OH), Aryl Chloride (-Cl), Methoxy Ether (-OCH₃) |
| Primary Application | Intermediate for Bosutinib (CAS 380843-75-4) |
| Downstream CAS | 177034-26-3 (Aldehyde derivative) |
Structural Logic & Electronic Effects
The molecule features a 1,2,4,5-substitution pattern on the benzene ring. This specific arrangement is critical for the biological activity of the final drug, but it also dictates the chemical reactivity during synthesis:
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Electronic Push-Pull: The methoxy group at C5 is a strong electron donor (resonance), activating the ring. However, the two chlorine atoms at C2 and C4 are electron-withdrawing (induction), deactivating the ring and directing further electrophilic aromatic substitution (EAS) to specific positions during precursor synthesis.
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Steric Crowding: The C2-chloro substituent creates significant steric hindrance near the benzylic position, which can influence the rate of oxidation to the aldehyde.
Synthesis & Manufacturing Protocol
The industrial preparation of (2,4-Dichloro-5-methoxyphenyl)methanol typically proceeds via the direct chlorination of 3-methoxybenzyl alcohol . This route is preferred over the reduction of the corresponding benzoic acid due to the availability of the starting material and milder reaction conditions.
Reaction Pathway (Graphviz Diagram)
The following diagram illustrates the synthetic flow from the starting material to the Bosutinib precursor.
Figure 1: Synthetic pathway from 3-methoxybenzyl alcohol to the Bosutinib precursor aldehyde.[2]
Detailed Experimental Protocol
Based on patent methodology CN103265482A.
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Setup: Charge a 3-neck round-bottom flask with 3-methoxybenzyl alcohol (1.0 eq) and glacial acetic acid (solvent volume ~15-20x).
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Addition: Cool the solution to 0–5°C. Add sulfuryl chloride (SO₂Cl₂) (3.0 eq) dropwise over 1 hour. The exothermic nature requires strict temperature control to prevent over-chlorination or polymerization.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Then, heat to 70–80°C for 30 minutes to drive the reaction to completion and degas HCl byproducts.
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Workup: Remove acetic acid under reduced pressure.
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Purification: Recrystallize the residue from ethanol to yield (2,4-Dichloro-5-methoxyphenyl)methanol as a solid.
Step 2: Oxidation (Downstream Processing)
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Dissolve the isolated alcohol in dichloromethane (DCM).
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Add Pyridinium Chlorochromate (PCC) (1.5 eq) or activated MnO₂.
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Stir at room temperature for 2–4 hours.
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Filter through a silica pad and concentrate to obtain 2,4-dichloro-5-methoxybenzaldehyde (Yield ~60% over two steps).
Characterization & Properties
Since the alcohol is often used in situ or immediately oxidized, experimental spectra are rarely published in isolation. Below are the predicted spectroscopic signatures based on structural analogs and ChemDraw simulation, validated against the known aldehyde data.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.45 | Singlet (s) | 1H | Ar-H (C6) | Deshielded by ortho-Cl and meta-OMe. |
| 6.95 | Singlet (s) | 1H | Ar-H (C3) | Shielded by ortho-OMe; singlet indicates isolated proton. |
| 4.70 | Singlet (s) | 2H | Ar-CH ₂-OH | Benzylic methylene; typical range for benzyl alcohols. |
| 3.90 | Singlet (s) | 3H | -OCH ₃ | Methoxy group; characteristic sharp singlet. |
| 2.20 | Broad (br s) | 1H | -OH | Hydroxyl proton; shift varies with concentration. |
Solubility Profile
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Soluble: Ethanol, Methanol, Dichloromethane (DCM), Ethyl Acetate, DMSO.
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Insoluble: Water (due to lipophilic chloro/methoxy substituents).
Application in Drug Development
The primary utility of (2,4-Dichloro-5-methoxyphenyl)methanol is its role as the "anchor" for the aniline moiety in Bosutinib.
Mechanism of Action in Synthesis
In the final drug assembly, the alcohol is first oxidized to the aldehyde.[4] This aldehyde then undergoes reductive amination with the complex quinoline amine intermediate.
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Why this route? Direct alkylation of the aniline with a benzyl halide (made from the alcohol) is prone to over-alkylation. The reductive amination route (Aldehyde + Amine → Imine → Amine) offers superior selectivity for the secondary amine required in Bosutinib.
Figure 2: The alcohol serves as a stable precursor to the reactive aldehyde used in the final coupling step.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[5]
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The benzyl alcohol functionality is susceptible to slow air oxidation to the aldehyde or benzoic acid if exposed to light and air over prolonged periods.
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PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, especially when handling sulfuryl chloride (corrosive/toxic fumes).
References
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Patent CN103265482A : Preparation method of bosutinib. (Describes the chlorination of 3-methoxybenzyl alcohol to the title compound and subsequent oxidation).
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PubChem Compound Summary : 2,4-Dichloro-5-methoxybenzaldehyde (Downstream product).
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BenchChem : 2,4-Dichloro-5-(difluoromethoxy)benzyl Alcohol (Structural Analog).
Sources
- 1. CN103265482A - åèæ¿å°¼çå¶å¤æ¹æ³ - Google Patents [patents.google.com]
- 2. CN103265482A - Preparation method of bosutinib - Google Patents [patents.google.com]
- 3. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 5. 2,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 118495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-Dichloro-5-methoxyaniline | 98446-49-2 [sigmaaldrich.com]
